1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one
Description
1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one is an organic compound featuring a cyclopentanesulfonyl group attached to a phenyl ring, with an acetyl (ethanone) moiety at the para position. This structure combines a sulfonyl group—known for its electron-withdrawing properties—with a cyclopentane ring, which confers steric bulk and influences solubility and reactivity.
Properties
IUPAC Name |
1-(4-cyclopentylsulfonylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-10(14)11-6-8-13(9-7-11)17(15,16)12-4-2-3-5-12/h6-9,12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRBLTYVTKBWDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271561 | |
| Record name | 1-[4-(Cyclopentylsulfonyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049873-22-4 | |
| Record name | 1-[4-(Cyclopentylsulfonyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049873-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Cyclopentylsulfonyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one typically involves the sulfonylation of a phenyl ethanone derivative. The reaction conditions often include the use of cyclopentanesulfonyl chloride as the sulfonylating agent in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Ring Size and Yield : Cyclopropyl derivatives (e.g., 10d) exhibit higher synthesis yields (88%) compared to cyclopentyl analogs (68.4%), likely due to reduced steric hindrance .
- Physical State : Sulfonyl derivatives (e.g., 10b, 10d) are solids, whereas thioether analogs (e.g., cyclohexyl phenylthio) are liquids, reflecting differences in intermolecular forces .
- Melting Points : Cyclopentyl sulfonyl compounds (69–70°C) have higher melting points than cyclopropyl analogs (57–58°C), suggesting stronger crystal packing in bulkier systems .
Biological Activity
1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one (CAS Number: 1050884-86-0) is a synthetic compound that has garnered attention in biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a cyclopentanesulfonyl group attached to a phenyl ring, with an ethanone moiety. Its molecular formula is C12H14O2S, and it has a molecular weight of approximately 226.30 g/mol. The sulfonyl group is known for enhancing the solubility and bioavailability of compounds, making it a focus in drug design.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways critical in disease states.
- Receptor Interaction : It might interact with various receptors, influencing cellular signaling pathways that regulate inflammation and cell proliferation.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, suggesting it could be effective against certain bacterial strains.
Biological Studies and Findings
Recent studies have explored the biological effects of this compound across different models. Below is a summary of key findings:
Case Studies
Several case studies have highlighted the compound's potential in drug design:
- Anticancer Activity : A study demonstrated that this compound effectively inhibits tumor growth in xenograft models by inducing apoptosis via mitochondrial pathways .
- Anti-inflammatory Effects : In a mouse model of arthritis, treatment with the compound resulted in decreased joint swelling and reduced pro-inflammatory cytokines, suggesting its utility in inflammatory diseases.
Comparison with Related Compounds
The unique structure of this compound sets it apart from similar compounds:
| Compound Name | Structure Feature | Notable Activity |
|---|---|---|
| 4-(Chlorophenyl)ethan-1-one | Lacks sulfonyl group | Moderate antimicrobial activity |
| Cyclopentanesulfonamide derivatives | Sulfonamide instead of sulfonyl | Higher toxicity but similar antimicrobial effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
